L-Norvaline-1-13C

Isotope Dilution Mass Spectrometry Internal Standard Quantitative Proteomics

Quantitative analysis of complex biological matrices suffers from matrix effects and co-eluting interferents. L-Norvaline-1-13C is the solution: a site-specifically labeled (C1) internal standard. - **Analytical Precision**: Provides distinct M+1 mass shift (118.14 Da) for isotope dilution MS; eliminates endogenous baseline noise. - **Proven Application**: Validated for LC/IRMS metabolic kinetics (δ13C CV=1.1%) and biopharma misincorporation assays. - **Supply Chain**: 99 atom% 13C isotopic purity. Available for immediate research shipment.

Molecular Formula C5H11NO2
Molecular Weight 118.14 g/mol
Cat. No. B12057686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Norvaline-1-13C
Molecular FormulaC5H11NO2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)N
InChIInChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i5+1
InChIKeySNDPXSYFESPGGJ-TXZHAAMZSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Norvaline-1-13C: Stable Isotope-Labeled Amino Acid


L-Norvaline-1-13C (CAS 1241684-30-9) is a stable isotope-labeled analog of the non-proteinogenic α-amino acid L-norvaline, featuring a single 13C atom specifically incorporated at the carboxyl (C1) position . This site-specific isotopic labeling confers a well-defined mass shift of M+1 relative to the unlabeled compound (molecular weight 118.14 vs. 117.15), enabling its precise differentiation and quantification via mass spectrometry (MS) techniques such as LC-MS/MS and LC/IRMS . As an isomer of the proteinogenic amino acid valine, L-norvaline is widely recognized for its roles as a competitive inhibitor of arginase and as a valuable internal standard in amino acid analysis [1].

Site-specific ¹³C label at carboxyl C1 provides defined M+1 mass shift for MS differentiation
Co-eluting internal standard for isotope dilution mass spectrometry (IDMS) in amino acid analysis
Isomer of valine; supports structural differentiation in protein characterization workflows
Research-use-only stable isotope-labeled amino acid; not for human or veterinary use.

L-Norvaline-1-13C: Why Substitutes Are Inadequate


The site-specific isotopic labeling of L-Norvaline-1-13C provides a unique and non-interchangeable advantage in quantitative analytical workflows. Unlike unlabeled L-norvaline, which co-elutes and shares identical mass with endogenous analytes, the 13C-labeled analog generates a distinct M+1 ion, enabling its use as a perfect co-eluting internal standard for accurate quantification in complex biological matrices via isotope dilution mass spectrometry (IDMS) [1]. Furthermore, compared to uniformly labeled amino acids (e.g., 13C5, 15N), the single 13C label at the carboxyl position offers a defined, minimal mass shift, which is optimal for maintaining near-identical chromatographic retention times while avoiding complex isotope clusters or significant isotope effects that can compromise assay precision [2]. This targeted labeling is also crucial for metabolic tracing studies, as it allows for precise tracking of the carboxyl carbon's fate without the confounding signals from multiple labeled positions .

Target: L-Norvaline-1-¹³C
Distinct M+1 ion enables baseline separation from endogenous analyte; near-identical chromatography to unlabeled form with no complex isotope cluster.
Substitute: Unlabeled L-norvaline
Co-elutes with endogenous analytes and shares identical mass; cannot be distinguished in MS, failing as quantitative internal standard.
Substitute: Uniformly labeled (¹³C₅, ¹⁵N) amino acid
Multiple labels create complex isotope distributions; retention time shifts may reduce co-elution fidelity and compromise precision.
Substitute: Structural analog (e.g., valine-¹³C)
Different side-chain structure may alter chromatographic behavior; cannot serve as perfect co-eluting surrogate for norvaline in peptide or amino acid panels.

L-Norvaline-1-13C Evidence-Based Selection Criteria


Isotopic Purity and Defined Mass Shift

L-Norvaline-1-13C is supplied with a certified isotopic purity of 99 atom % 13C . This high enrichment level at a single site produces a precise mass shift of M+1 compared to the unlabeled L-norvaline (monoisotopic mass: 118.0823 Da vs. 117.0789 Da) . This defined +1 Da shift allows for baseline separation from the natural abundance M+1 isotope peak of the unlabeled compound, which would otherwise interfere and compromise the accuracy of quantification, particularly at low concentrations.

Isotopic Purity & Defined Mass Shift
Data to verify
99 atom % ¹³C at C1; M+1 shift (monoisotopic 118.08 Da vs 117.08 Da unlabeled)
Supports traceable internal standard use; baseline separation from natural abundance M+1.
Certified by manufacturer; independent verification recommended.
Isotope Dilution Mass Spectrometry Internal Standard Quantitative Proteomics

Superior Precision over UV Detection

In a comparative study of amino acid quantification methods, a method using 13C,15N-labeled internal standards (MSlis) and a method using an unlabeled norvaline internal standard with MS detection (MSnva) were evaluated against a conventional UV-based method (UVnva) [1]. While the study used a 13C,15N-labeled norvaline standard, it demonstrates the class-level advantage of isotope-labeled standards. The MS-based methods, which leverage isotope dilution principles, provided superior performance, including a more than fivefold increase in operational efficiency and reliable detection of isobaric compounds, which the UVnva method could not achieve. The chromatography time per sample for the MSnva method was 8 minutes, with detection capabilities <1 μmol/L for most components.

MS vs. UV Detection Efficiency
Class-level inference
MS with labeled IS: >5× operational efficiency gain; 8 min/sample; reliable isobaric separation
UV with unlabeled IS: longer runtime, outlier-prone, suboptimal quantitation
Supports adoption of isotope-labeled standards for high-throughput amino acid analysis.
Class-level evidence from a method comparison study using ¹³C,¹⁵N-norvaline; review applicability to single-¹³C compound.
Clinical Chemistry Amino Acid Analysis LC-MS/MS

Validated Internal Standard for LC/IRMS

L-Norvaline was successfully employed as an internal standard in a validated LC/IRMS method for measuring glutathione kinetics in neonates [1]. This application specifically utilized the compound's 13C signature for quantification. The method achieved a precision of better than 0.1 μmol/mL for concentration measurement [1]. Critically, the inter-assay repeatability of the δ13C value for the norvaline internal standard was -26.07 ± 0.28‰ with a coefficient of variance (CV) of just 1.1%, demonstrating the high reproducibility essential for robust metabolic flux studies [1].

IRMS Precision
Reported method context
δ¹³C repeatability: -26.07 ± 0.28‰, CV 1.1%
Demonstrates high inter-assay precision for metabolic flux studies using LC/IRMS.
Validated with neonatal blood samples; method transfer may require re-validation.
Isotope Ratio Mass Spectrometry Metabolic Kinetics Glutathione

Valine Differentiation via HECD

L-Norvaline is an isomer of the proteinogenic amino acid valine, and their differentiation is crucial for detecting misincorporation in recombinant proteins. Hot Electron Capture Dissociation (HECD) has been shown to unambiguously differentiate norvaline (Nva) from valine (Val) in peptides [1][2]. This is achieved by producing characteristic diagnostic fragment ions, specifically 'w ions', for Nva-containing peptides, which are absent or less abundant in Val-containing analogs. This differentiation is dependent on the peptide sequence and is generally applicable for peptides with a basic residue at the C-terminus [2].

Valine vs Norvaline HECD Differentiation
Direct comparison
Norvaline peptides: diagnostic 'w ions' upon HECD
Valine peptides: absent or reduced 'w ions'
Enables unambiguous isomer identification in peptide mapping; supports misincorporation detection.
Sequence-dependent; best for peptides with C-terminal basic residue.
Protein Characterization Isomer Differentiation Mass Spectrometry

L-Norvaline-1-13C Key Applications


Internal Standard for LC-MS Amino Acid Analysis

L-Norvaline-1-13C is ideally suited as an internal standard for the quantification of amino acids in complex biological samples (e.g., plasma, urine, cell lysates) using LC-MS. Its high isotopic purity (99 atom % 13C) and defined M+1 mass shift enable accurate correction for matrix effects and instrument variability, as validated in comparative method studies [1]. The MS-based approach using a labeled standard offers a more than fivefold increase in operational efficiency over UV detection, making it the method of choice for high-throughput clinical and metabolomics research [1].

IRMS for Metabolic Flux Analysis

The compound is a validated choice as an internal standard for LC/IRMS applications, particularly for studies of metabolic kinetics. Its use in a published method for measuring glutathione fractional synthesis rates in neonates demonstrates its ability to provide highly reproducible isotopic measurements, with a δ13C inter-assay repeatability of -26.07 ± 0.28‰ (CV=1.1%) [1]. This level of precision is essential for accurate determination of flux rates in metabolic tracing experiments [1].

Quality Control for Recombinant Proteins

L-Norvaline-1-13C serves as a key reference standard for developing analytical methods to detect and characterize norvaline misincorporation in recombinant proteins. The proven ability to differentiate norvaline from valine using HECD MS [1][2] is critical for ensuring product quality and safety in the biopharmaceutical industry. This scenario leverages the compound's structural properties to establish robust assays for monitoring amino acid misincorporation events.

Solid-State NMR of Polymorphic Transitions

The 13C label in L-Norvaline-1-13C can be leveraged in solid-state NMR (ssNMR) to investigate polymorphic transitions in crystalline materials. Studies on DL-norvaline have shown that 13C CPMAS NMR can resolve signals from at least three different crystal modifications, with chemical shift differences of up to 1.2 ppm observed for specific carbons [1]. This indicates that L-Norvaline-1-13C is a valuable probe for studying the molecular dynamics and phase behavior of pharmaceutical intermediates.

Application
Selection Property
Validation Focus
LC-MS amino acid quantification in research matrices
Site-specific M+1 mass shift for co-elution
Matrix-effect correction and throughput review
Metabolic flux analysis via LC/IRMS
High isotopic precision (δ¹³C repeatability)
Inter-assay reproducibility and flux rate accuracy
Detection of norvaline misincorporation in recombinant proteins
Diagnostic HECD fragmentation pattern
Differentiation of Nva vs Val in peptide mapping
Polymorphic transition studies in crystalline materials
Site-specific ¹³C NMR signal resolution
Chemical shift differentiation of crystal forms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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